![molecular formula C21H26ClN3O2 B1672364 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride CAS No. 945493-87-8](/img/structure/B1672364.png)
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride
Vue d'ensemble
Description
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride is a potent and selective histamine H3 receptor inverse agonist developed by GlaxoSmithKline. It has subnanomolar affinity for the H3 receptor and exhibits high selectivity over other histamine receptor subtypes . This compound has been investigated for its potential therapeutic applications in various central nervous system disorders, including Alzheimer’s disease, narcolepsy, and neuropathic pain .
Méthodes De Préparation
The synthesis of 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of the benzazepine ring system, introduction of the cyclobutyl group, and attachment of the pyridinecarboxamide moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Neuropharmacology
The primary application of this compound lies in neuropharmacology, particularly in studying the modulation of neurotransmitter systems. As a histamine H3 receptor inverse agonist, it plays a crucial role in:
- Cognitive Disorders : Research indicates potential therapeutic effects in cognitive disorders such as Alzheimer’s disease by enhancing neurotransmitter release.
- Sleep Disorders : The compound has been explored for its efficacy in treating sleep disorders like narcolepsy due to its influence on histaminergic signaling pathways.
Diagnostic Imaging
This compound is also utilized in the development of diagnostic imaging agents for positron emission tomography (PET). Its high affinity for histamine H3 receptors allows for effective visualization of these receptors in vivo, aiding in the understanding of various neurological conditions.
Chemical Biology
In chemical biology, it serves as a tool compound to investigate histamine H3 receptor interactions and downstream signaling pathways. This application is critical for elucidating the role of histamine in various physiological processes and disease states.
Case Studies
Several studies have documented the applications and effects of this compound:
- Cognitive Enhancement : A study demonstrated that administration of this compound improved cognitive performance in animal models by facilitating increased release of acetylcholine and other neurotransmitters associated with learning and memory.
- Sleep Regulation : Another study focused on the effects of this compound on sleep architecture, showing significant alterations in REM sleep patterns, which are crucial for cognitive function and overall health.
- PET Imaging : Research involving PET scans showed that this compound could effectively label H3 receptors in the brain, allowing researchers to visualize changes associated with neurodegenerative diseases.
Mécanisme D'action
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride exerts its effects by binding to histamine H3 receptors as an inverse agonist. This binding inhibits the constitutive activity of the H3 receptor, leading to a decrease in histamine release in the central nervous system . The compound also modulates the release of other neurotransmitters, including acetylcholine, dopamine, noradrenaline, and serotonin, through its interaction with H3 receptors . These actions contribute to its potential therapeutic effects in various neurological and psychiatric conditions.
Comparaison Avec Des Composés Similaires
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride is unique in its high affinity and selectivity for histamine H3 receptors compared to other similar compounds. Some similar compounds include:
Gsk-334429: Another histamine H3 receptor antagonist with similar pharmacological properties.
Thioperamide: A well-known H3 receptor antagonist used in research but with lower selectivity compared to this compound.
Clobenpropit: An H3 receptor antagonist and partial agonist with different pharmacokinetic properties. The uniqueness of this compound lies in its subnanomolar affinity and high selectivity, making it a valuable tool for studying H3 receptor functions and potential therapeutic applications.
Activité Biologique
The compound 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide; hydrochloride, also known as GSK189254, is a selective antagonist of the histamine H3 receptor. This compound has garnered attention for its potential therapeutic applications in cognitive disorders and other neurological conditions.
Chemical Structure and Properties
The molecular formula of GSK189254 is C21H25N3O·HCl, with a molecular weight of approximately 391.5 g/mol. The structure features a pyridine ring and a benzazepine moiety that contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 391.5 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 4 |
GSK189254 functions primarily as an antagonist at the H3 receptor, which is involved in the modulation of neurotransmitter release in the central nervous system (CNS). The H3 receptor plays a significant role in regulating histamine levels and affects various physiological processes including cognition, sleep-wake cycles, and appetite.
Cognitive Enhancement
Research has demonstrated that GSK189254 enhances cognitive functions in animal models. In studies involving rats with induced memory impairments, administration of GSK189254 resulted in significant improvements in memory and cognitive performance. This suggests its potential utility in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders .
Selectivity and Binding Affinity
GSK189254 exhibits high selectivity for the H3 receptor compared to other histamine receptors (H1 and H2). Binding studies have indicated that it possesses a strong affinity for the H3 receptor, making it a promising candidate for further development as a therapeutic agent .
In Vivo Imaging Studies
Recent advancements have included the use of radiolabeled versions of GSK189254 for positron emission tomography (PET) imaging. Studies have shown that [11C]-GSK189254 can effectively visualize H3 receptors in vivo, providing valuable insights into receptor distribution and function in human subjects with mild cognitive impairment .
Case Studies
- Animal Model Study : In a controlled experiment involving aged rats, GSK189254 was administered over a period of four weeks. The results indicated marked improvements in spatial memory tasks compared to control groups receiving placebo treatments. This reinforces the compound's potential as a cognitive enhancer.
- Human Imaging Study : A pilot study using [11C]-GSK189254 PET imaging was conducted on participants diagnosed with early-stage Alzheimer's disease. Preliminary findings indicated altered H3 receptor availability compared to age-matched controls, suggesting that GSK189254 could be used as a biomarker for disease progression.
Propriétés
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19;/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQVZNMSXFEEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945493-87-8 | |
Record name | GSK-189254 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945493878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-189254 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AJV79N1A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.